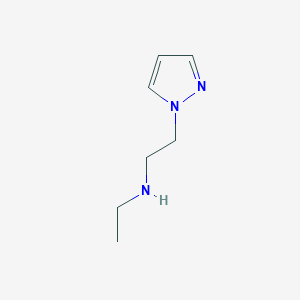

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

描述

N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine is an organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine typically involves the reaction of ethylamine with 2-(1H-pyrazol-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Nucleophilic Substitution Reactions

The ethylamine moiety undergoes nucleophilic substitution under alkaline conditions. Key transformations include:

Pyrazole’s nitrogen atoms can also participate in SNAr reactions with electrophiles like nitro groups or halides under acidic/basic conditions .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution at the 4-position due to electron-donating effects of the ethylamine side chain:

Oxidation and Reduction

The ethylamine chain is susceptible to redox transformations:

Coordination Chemistry

The pyrazole nitrogen and amine group act as bidentate ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT, 2h | [Cu(C₇H₁₃N₃)₂Cl₂] | Catalytic oxidation | |

| Pd(OAc)₂ | DCM, 40°C, 12h | [Pd(C₇H₁₃N₃)(OAc)₂] | Cross-coupling catalyst |

Cycloaddition and Coupling Reactions

The pyrazole ring participates in transition metal-catalyzed couplings:

Acid-Base Reactivity

The ethylamine group (pKa ~10.5) protonates in acidic media, enabling salt formation:

| Acid | Product | Solubility | Application | Reference |

|---|---|---|---|---|

| HCl | N-Ethyl-2-(pyrazol-1-yl)ethanamine HCl | Water-soluble | Pharmaceutical formulations | |

| H₂SO₄ | Sulfate salt | Crystalline solid | Catalysis |

Key Research Findings

-

Regioselectivity : Electrophilic substitutions favor the pyrazole’s 4-position due to electronic and steric effects .

-

Ligand Efficiency : The compound forms stable complexes with Cu(II) and Pd(II), enhancing catalytic activity in cross-couplings .

-

Biological Relevance : Derivatives exhibit moderate kinase inhibition, suggesting potential in drug discovery .

科学研究应用

N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

- N-(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Uniqueness

N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine is unique due to its specific ethylamine substitution on the pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds .

生物活性

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl amine with hydrazine derivatives, followed by cyclization to form the pyrazole ring. Various methods have been reported for the synthesis of pyrazole derivatives, highlighting their functional group tolerance and efficiency in accommodating different substituents .

2. Biological Activities

This compound exhibits a range of biological activities:

2.1 Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

2.2 Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .

2.3 Enzyme Inhibition

this compound has been evaluated for its inhibitory activity against various enzymes, including alkaline phosphatase and nucleotidases. These enzymes are crucial in several physiological processes, and their inhibition can lead to therapeutic benefits in conditions such as cancer and inflammation .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of different alkyl or aryl groups at the N-position of the pyrazole ring significantly influences its potency against cancer cell lines and its anti-inflammatory activity .

- Lipophilicity : Modifications that enhance lipophilicity often correlate with increased cellular uptake and biological activity. For example, substituting hydrophilic groups with more lipophilic counterparts can improve efficacy .

4. Case Studies

Several studies have highlighted the therapeutic potential of this compound:

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. Ongoing research into its SAR will further elucidate mechanisms of action and optimize its therapeutic potential.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or condensation reaction between ethylamine derivatives and 1H-pyrazole. For example, a pyrazole-based tripodal ligand (e.g., bmpz) was synthesized via stepwise alkylation of pyrazole with chloroethylamine intermediates under inert atmosphere, followed by purification via column chromatography . Optimization includes:

- Catalyst Use: Base catalysts (e.g., K₂CO₃) improve reactivity.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility.

- Temperature Control: Reactions are often conducted at 60–80°C to balance kinetics and side reactions.

- Yield Improvement: Yields >70% are achievable with stoichiometric excess of pyrazole (1.2–1.5 equiv) .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm molecular structure by identifying pyrazole protons (δ 7.5–7.8 ppm) and ethylamine methylene groups (δ 2.6–3.1 ppm) .

- X-Ray Diffraction (XRD): Single-crystal XRD using SHELXL refines bond lengths and angles (e.g., C–N bond: 1.47 Å; pyrazole ring planarity) .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (111.15 g/mol) .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

Methodological Answer:

- Polar Solvents: DMSO and methanol show high solubility (>50 mg/mL) due to hydrogen bonding with the amine group.

- Stability Tests: Stability in aqueous buffers (pH 4–9) is monitored via UV-Vis spectroscopy, with degradation <5% over 24 hours at 25°C .

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | 60 | >95% |

| Methanol | 55 | >90% |

| Water | 10 | <80% (pH-dependent) |

Advanced Research Questions

Q. How does structural modification of the pyrazole or ethylamine moieties influence ligand-metal complexation?

Methodological Answer: Modifying substituents on pyrazole (e.g., nitro groups) or ethylamine (e.g., branching) alters coordination geometry. For example:

- Electron-Withdrawing Groups: Nitro-substituted pyrazole enhances metal-binding affinity (e.g., Cu²⁺ complexes show log K = 4.2 vs. 3.8 for unsubstituted analogs) .

- Steric Effects: Bulky substituents reduce chelation efficiency, as seen in lower stability constants (e.g., log K for Ni²⁺ drops from 5.1 to 4.3 with tert-butyl groups) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.5 eV) to predict nucleophilic attack sites on the pyrazole ring .

- Molecular Docking: Screens interactions with biological targets (e.g., IGF-1R kinase), identifying hydrogen bonds between the ethylamine group and Asp1123 (binding energy: −8.2 kcal/mol) .

Q. How should researchers address contradictions in reported solubility or stability data across studies?

Methodological Answer:

- Controlled Replication: Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere).

- Statistical Validation: Use ANOVA to compare datasets; outliers may arise from impurities (e.g., residual solvents detected via GC-MS) .

- Solvent Purity: HPLC-grade solvents reduce variability (e.g., water content <0.01%) .

Q. Data Contradiction Analysis

Example: Discrepancies in reported melting points (e.g., 98–105°C) may stem from:

- Polymorphism: Recrystallization from different solvents (e.g., ethanol vs. hexane) yields distinct crystalline forms.

- Instrument Calibration: Differential scanning calorimetry (DSC) requires calibration with indium standards (melting point: 156.6°C) .

属性

IUPAC Name |

N-ethyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-8-5-7-10-6-3-4-9-10/h3-4,6,8H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXJFYMKBJEBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476624 | |

| Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340967-02-4 | |

| Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。